molecular formula C18H16N4O3 B12904142 1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one CAS No. 833452-25-8

1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one

Cat. No.: B12904142
CAS No.: 833452-25-8
M. Wt: 336.3 g/mol
InChI Key: WGFXECFBUAJALV-UHFFFAOYSA-N
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Description

1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a nitropyridine moiety, a pyrrolidine ring, and a phenylpropynone group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitropyridine-2-amine with pyrrolidine under specific conditions to form the intermediate 3-((3-nitropyridin-2-yl)amino)pyrrolidine. This intermediate is then reacted with 3-phenylprop-2-yn-1-one under controlled conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar nitropyridine moiety but with different substituents.

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their functional groups and overall structure.

Uniqueness

1-(3-((3-Nitropyridin-2-yl)amino)pyrrolidin-1-yl)-3-phenylprop-2-yn-1-one is unique due to its combination of a nitropyridine moiety, a pyrrolidine ring, and a phenylpropynone group.

Properties

CAS No.

833452-25-8

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

1-[3-[(3-nitropyridin-2-yl)amino]pyrrolidin-1-yl]-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C18H16N4O3/c23-17(9-8-14-5-2-1-3-6-14)21-12-10-15(13-21)20-18-16(22(24)25)7-4-11-19-18/h1-7,11,15H,10,12-13H2,(H,19,20)

InChI Key

WGFXECFBUAJALV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)C#CC3=CC=CC=C3

Origin of Product

United States

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